molecular formula C21H18ClNO5 B2893986 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate CAS No. 869080-54-6

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate

Cat. No. B2893986
CAS RN: 869080-54-6
M. Wt: 399.83
InChI Key: BCVHYNNRWZWNTH-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate, also known as CMMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells. In cancer cells, 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In fungal and bacterial cells, 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been shown to inhibit the activity of chitin synthase, an enzyme that is essential for the synthesis of the cell wall.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been shown to exhibit various biochemical and physiological effects in cells. In cancer cells, 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been shown to induce apoptosis, a process of programmed cell death. In fungal and bacterial cells, 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been shown to disrupt the cell wall, leading to cell death. In addition, 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been shown to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate in lab experiments is its broad spectrum of activity against various types of cancer, fungi, and bacteria. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate. One direction is to further investigate its mechanism of action and identify its molecular targets in cells. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate can be further studied for its potential applications in other fields such as environmental science and nanotechnology.
In conclusion, 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in various applications.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate involves the reaction of 4-chlorobenzaldehyde, 4-methylcoumarin, morpholine, and ethyl chloroformate in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been shown to exhibit anticancer, antifungal, and antibacterial activities. In material science, 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been used as a precursor for the synthesis of fluorescent dyes and as a building block for the preparation of metal-organic frameworks. In agriculture, 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been studied for its potential as a herbicide.

properties

IUPAC Name

[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO5/c1-13-17-7-6-16(27-21(25)23-8-10-26-11-9-23)12-18(17)28-20(24)19(13)14-2-4-15(22)5-3-14/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVHYNNRWZWNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N3CCOCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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